molecular formula C8H16NbO2 B11726097 2-Ethylhexanoic acid niobium

2-Ethylhexanoic acid niobium

Katalognummer: B11726097
Molekulargewicht: 237.12 g/mol
InChI-Schlüssel: JGUAIAMPONKRLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylhexanoic acid niobium is a niobium-based compound where niobium is coordinated with 2-ethylhexanoic acid. This compound is known for its solubility in organic solvents and is widely used in various industrial and chemical applications. The coordination of niobium with 2-ethylhexanoic acid enhances its utility in catalysis and other chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexanoic acid niobium typically involves the reaction of niobium pentachloride with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The general reaction can be represented as:

NbCl5+5C8H16O2Nb(C8H15O2)5+5HClNbCl_5 + 5C_8H_{16}O_2 \rightarrow Nb(C_8H_{15}O_2)_5 + 5HCl NbCl5​+5C8​H16​O2​→Nb(C8​H15​O2​)5​+5HCl

where ( NbCl_5 ) is niobium pentachloride and ( C_8H_{16}O_2 ) is 2-ethylhexanoic acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethylhexanoic acid niobium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form niobium oxides.

    Reduction: It can be reduced to lower oxidation states of niobium.

    Substitution: The 2-ethylhexanoic acid ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxygen or air in the presence of a catalyst.

    Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.

    Substitution: Other carboxylic acids or ligands in the presence of a base.

Major Products:

    Oxidation: Niobium oxides.

    Reduction: Lower oxidation state niobium compounds.

    Substitution: Niobium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

2-Ethylhexanoic acid niobium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-ethylhexanoic acid niobium exerts its effects is primarily through its ability to coordinate with other molecules. The niobium center can interact with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by stabilizing transition states and lowering activation energies in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

    Tin (II) ethylhexanoate: Used as a catalyst in polymerization reactions.

    Cobalt (II) ethylhexanoate: Employed as a drier in alkyd resins.

    Nickel (II) ethylhexanoate: Utilized in various industrial applications.

Uniqueness: 2-Ethylhexanoic acid niobium is unique due to its specific coordination chemistry with niobium, which imparts distinct catalytic properties and solubility characteristics. Unlike other metal ethylhexanoates, niobium complexes are particularly effective in oxidation and polymerization reactions, making them valuable in both research and industrial applications .

Eigenschaften

Molekularformel

C8H16NbO2

Molekulargewicht

237.12 g/mol

IUPAC-Name

2-ethylhexanoic acid;niobium

InChI

InChI=1S/C8H16O2.Nb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI-Schlüssel

JGUAIAMPONKRLK-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)C(=O)O.[Nb]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.